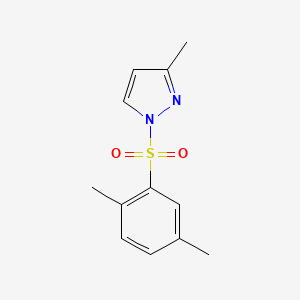

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

Description

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSDBOYBHBYFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylpyrazole Core

The foundational step involves generating the 3-methylpyrazole scaffold, a process extensively documented in industrial patents. The cyclization of butenediols or ethynylalkylcarbinols with hydrazine derivatives in concentrated sulfuric acid remains the most efficient method.

Cyclization in Sulfuric Acid

The reaction of 2-butene-1,4-diol (2.2 mol) with hydrazine hydrate (2 mol) in 80% sulfuric acid at 120–155°C, catalyzed by sodium iodide, yields 3-methylpyrazole in 85–98% purity after neutralization and extraction. Key parameters include:

- Acid concentration : 30–100% sulfuric acid ensures protonation of intermediates, accelerating cyclization.

- Catalyst : Sodium iodide (0.5–2 wt%) enhances reaction kinetics by facilitating iodine-mediated dehydrogenation.

- Temperature gradient : Incremental heating from 90°C to 155°C prevents side reactions while promoting water removal via distillation.

A representative procedure from Patent US5128480A demonstrates:

Reagents:

- 2-butene-1,4-diol (193.6 g, 2.2 mol)

- Hydrazine hydrate (100 g, 2 mol)

- 80% H₂SO₄ (539 g, 4.4 mol)

- NaI (1.5 g)

Procedure:

1. Add diol and hydrazine to H₂SO₄/NaI at 120°C over 90 min.

2. Distill water while heating to 155°C.

3. Neutralize with NaOH, extract with 1,2-dichloroethane.

4. Distill under reduced pressure to isolate 124.3 g (82% yield) of 3-methylpyrazole.

Sulfonylation of 3-Methylpyrazole

Introducing the 2,5-dimethylphenylsulfonyl group requires selective N-sulfonylation at the pyrazole’s 1-position. This step leverages sulfonyl chloride intermediates and optimized base-solvent systems.

N-Sulfonylation Reaction

The coupling of 3-methylpyrazole with 2,5-dimethylbenzenesulfonyl chloride follows nucleophilic aromatic substitution, driven by deprotonation of the pyrazole’s NH group. Data from PMC10373183 highlights critical factors:

Table 1: Sulfonylation Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | DCM | 25–30 | 16 | 55 |

| TEA | THF | 0–10 | 24 | 46 |

| K₂CO₃ | Acetonitrile | Reflux | 12 | 38 |

Optimal protocol :

Reagents:

- 3-Methylpyrazole (1.0 eq)

- 2,5-Dimethylbenzenesulfonyl chloride (1.2 eq)

- DIPEA (1.5 eq)

- DCM (5 vol)

Procedure:

1. Add DIPEA to 3-methylpyrazole in DCM at 0°C.

2. Dropwise add sulfonyl chloride, warm to 25°C, and stir for 16 h.

3. Quench with water, extract organic layer, and purify via column chromatography.

Regioselectivity and Byproduct Analysis

The 3-methyl group directs sulfonylation to the 1-position due to steric and electronic effects. However, minor 2-sulfonylated byproducts (<5%) may form, necessitating chromatographic separation. Key characterization data includes:

Scalability and Industrial Adaptations

Continuous vs. Batch Processing

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its sulfonyl and pyrazole functionalities allow for multiple chemical transformations:

- Oxidation : Leads to the formation of sulfone derivatives.

- Reduction : Results in the synthesis of sulfonamide derivatives.

- Substitution Reactions : Facilitates the creation of various substituted pyrazoles.

These reactions highlight its utility in organic chemistry, particularly in creating novel compounds for further study or application.

Enzyme Inhibition and Receptor Modulation

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole has been investigated for its potential as an enzyme inhibitor or receptor modulator . The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity. This mechanism is crucial in drug design, particularly for targeting enzymes involved in disease processes.

Therapeutic Properties

Research has explored its potential therapeutic applications, notably:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB, which are critical in inflammation responses.

- Anticancer Properties : Studies suggest that derivatives containing similar structures exhibit significant antitumor activities by inhibiting specific kinases associated with tumor growth.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for enhancing reaction efficiencies and product yields in various chemical processes.

Antioxidant and Lipoxygenase Inhibition

Research published on related pyrazole derivatives indicates their potential as potent antioxidants and inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory diseases. These findings underscore the relevance of pyrazole compounds in medicinal chemistry aimed at developing new therapeutic agents for oxidative stress-related conditions .

Antimicrobial Activity

A comparative study of various pyrazole derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also have potential applications in combating bacterial infections.

Table 1: Antitumor Efficacy of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

| This Compound | HeLa (Cervical Cancer) | TBD | TBD |

Table 2: Antimicrobial Activity Results

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

- Example: The compound 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) lacks a sulfonyl group but includes a thiophene-carboxamide moiety, resulting in lower molecular weight (~250 g/mol) and distinct electronic properties .

- Aromatic Ring Substitution: The 2,5-dimethylphenyl group differentiates this compound from analogs like 1-(4-methylphenyl)sulfonyl-3-methylpyrazole. The ortho-methyl groups may hinder rotational freedom and reduce planarity, impacting binding interactions in biological systems.

Comparison with Piperazine Derivatives :

lists 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-76-9), which shares the dimethylphenyl group but replaces the sulfonylpyrazole with a piperazine ring. This substitution drastically alters solubility and basicity (piperazine’s pKa ~9.8 vs. pyrazole’s ~2.5), making the sulfonylpyrazole derivative less basic and more suited for neutral-pH applications .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Notable Applications |

|---|---|---|---|---|---|

| 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole | C₁₂H₁₄N₂O₂S | ~262.32 | 2,5-Dimethylphenyl, sulfonyl | Moderate in DMSO | Drug intermediates, ligands |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl (7a) | C₉H₇N₅O₂S | ~249.25 | Thiophene-carboxamide | High in polar solvents | Antimicrobial research |

| 1-(2,5-Dimethylphenyl)piperazine | C₁₂H₁₈N₂ | 190.28 | Piperazine, dimethylphenyl | High in acidic media | Neurological agents |

Research Implications and Gaps

- Structural Analysis : While SHELX-based crystallography is standard for small-molecule refinement , the absence of specific data for this compound highlights a need for experimental characterization.

- Comparative studies with ’s thiophene-pyrazole hybrids could elucidate structure-activity relationships .

Biological Activity

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the sulfonyl moiety enhances its potential as an enzyme inhibitor or receptor modulator.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.

- Receptor Modulation : The pyrazole ring may interact with different receptors, modulating their function and leading to therapeutic effects.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Synergistic Effects : In vitro studies have shown that this compound can enhance the efficacy of conventional chemotherapy agents like doxorubicin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Cytotoxicity : Compounds in this class have demonstrated selective cytotoxicity with IC50 values below 10 µM against various cancer cell lines, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential role in treating inflammatory diseases .

- Mechanistic Insights : Studies highlight that the compound's ability to disrupt inflammatory pathways could lead to significant therapeutic benefits in conditions characterized by excessive inflammation .

Antiviral Activity

Emerging research suggests that pyrazole derivatives may possess antiviral properties:

- Inhibition of Viral Replication : Similar compounds have been identified as inhibitors of viral replication, particularly against viruses like yellow fever virus (YFV) and HIV . The specific mechanisms involve interference with viral enzymes or host cell interactions.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the dimethylphenyl group.

- Sulfonation using chlorosulfonic acid or sulfur trioxide derivatives to attach the sulfonyl moiety.

- Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, hydrazine hydrochloride reacts with chalcone intermediates under acidic conditions (glacial acetic acid/HCl) to yield the pyrazole core .

- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to achieve >95% purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the sulfonyl group deshields adjacent protons, appearing as doublets at δ 7.2–7.8 ppm. Methyl groups on the pyrazole ring resonate at δ 2.1–2.5 ppm .

- IR Spectroscopy : Key peaks include S=O stretching (1350–1150 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 304.12) .

Q. How is purity assessed during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using petroleum ether/ethyl acetate (4:1) as the mobile phase .

- Melting Point Analysis : Discrepancies >2°C from literature values (e.g., 95–96°C) indicate impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the sulfonyl group lowers LUMO energy, enhancing electrophilicity at the pyrazole C4 position .

- Molecular Dynamics Simulations : Model solvation effects in aqueous/DMSO mixtures to optimize reaction conditions .

Q. How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. For example, a 5°C variation in mp may indicate Form I vs. Form II .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NMR signals (e.g., distinguishing pyrazole N1 vs. N2 environments) .

- Cross-Validation : Compare IR and Raman spectra to confirm functional group assignments .

Q. What challenges arise in crystallographic refinement using SHELX?

Methodological Answer:

Q. How to design derivatives for enhanced biological activity (e.g., kinase inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C5 position to improve binding affinity .

- Replace the sulfonyl group with sulfonamide to modulate solubility and bioavailability .

- In Silico Docking : AutoDock Vina predicts interactions with target proteins (e.g., COX-2), prioritizing derivatives with ∆G < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.